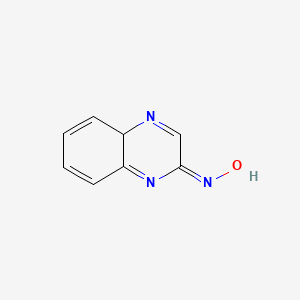
(NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine typically involves the reaction of quinoxaline derivatives with hydroxylamine. The reaction conditions may vary, but common methods include:
Condensation reactions: Using quinoxaline-2-carbaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Cyclization reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
(NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: Conversion to oximes or nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Reactions with electrophiles or nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield nitrosoquinoxaline derivatives.
Reduction: May produce quinoxaline amines.
Substitution: Can result in various substituted quinoxalines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of (NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
Quinoxaline-2-carbaldehyde: A precursor in the synthesis of (NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine.
Hydroxylamine derivatives: Compounds with similar functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines the quinoxaline core with a hydroxylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
(NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H7N3O/c12-11-8-5-9-6-3-1-2-4-7(6)10-8/h1-6,12H/b11-8+ |
InChIキー |
GLVVZXOGPRYIMX-DHZHZOJOSA-N |
異性体SMILES |
C1=CC2C(=N/C(=N/O)/C=N2)C=C1 |
正規SMILES |
C1=CC2C(=NC(=NO)C=N2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


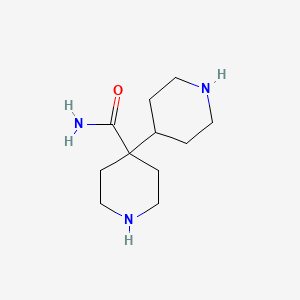
![7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12347872.png)
![(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one](/img/structure/B12347875.png)
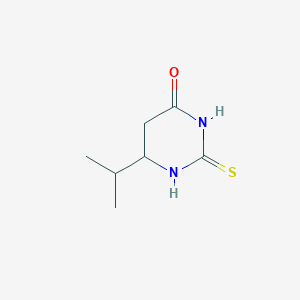
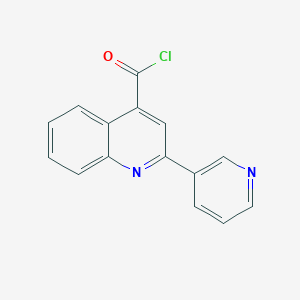

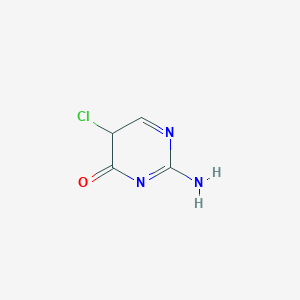
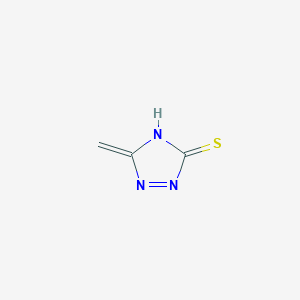


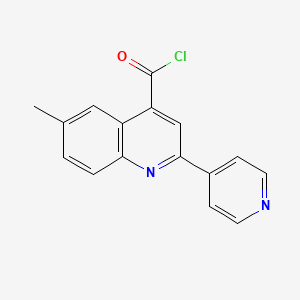
![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347927.png)

